Bienvenue dans la boutique en ligne BenchChem!

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile

Fragment-based drug discovery Pharmacokinetics Lipophilic efficiency

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile (CAS 162781-04-6) is a substituted aryl cyclopentanecarbonitrile building block with molecular formula C₁₄H₁₁F₆N and a molecular weight of 307.23 g/mol. It features a cyclopentane ring bearing a cyano group at the 1-position and a 3,5-bis(trifluoromethyl)phenyl substituent.

Molecular Formula C14H11F6N
Molecular Weight 307.23 g/mol
Cat. No. B8085148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile
Molecular FormulaC14H11F6N
Molecular Weight307.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C14H11F6N/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)12(8-21)3-1-2-4-12/h5-7H,1-4H2
InChIKeyJQBNBAIFGIKDCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile (CAS 162781-04-6)


1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile (CAS 162781-04-6) is a substituted aryl cyclopentanecarbonitrile building block with molecular formula C₁₄H₁₁F₆N and a molecular weight of 307.23 g/mol [1]. It features a cyclopentane ring bearing a cyano group at the 1-position and a 3,5-bis(trifluoromethyl)phenyl substituent. The compound is a high-purity (≥95%) research intermediate available from multiple global suppliers . Its computed XLogP3 of 4.8 and high electronegativity (seven H-bond acceptors from six fluorine atoms plus the nitrile) distinguish it from unsubstituted and mono‑CF₃ analogs [1], making it a preferred lipophilic fragment for medicinal chemistry and a key intermediate in patent-protected antiviral pyrimidone syntheses .

Why 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile Cannot Be Replaced by Simpler Aryl Cyclopentanecarbonitriles


Substituting 1-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile with 1-phenylcyclopentanecarbonitrile or mono‑CF₃ analogs negates the dual‑CF₃ electronic and steric signature that governs key molecular properties. The 3,5-bis(trifluoromethyl)phenyl motif increases lipophilicity by approximately 1.7 logP units relative to the unsubstituted phenyl analog [1] and adds six H-bond acceptor atoms, which alter solubility, permeability, and protein-binding profiles crucial in fragment-based drug discovery and metabolic stabilization [1]. In addition, this specific substitution pattern is explicitly claimed as an intermediate in patent families (WO‑2020048830‑A1, CA‑2894642‑A1) where the bis‑CF₃ phenyl group is essential for downstream biological activity of pyrimidone antiviral agents ; using a non‑fluorinated or mono‑fluorinated analog breaks the synthetic route and invalidates the intellectual property position.

Quantitative Differentiation Evidence for 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile vs. Closest Analogs


Lipophilicity (XLogP3) Advantage Over Unsubstituted and Mono‑CF₃ Phenylcyclopentanecarbonitriles

The target compound exhibits a computed XLogP3 of 4.8, which is substantially higher than the unsubstituted 1-phenylcyclopentanecarbonitrile (estimated XLogP3 ≈ 3.0–3.2) [1]. The mono‑CF₃ analog 1-(4-trifluoromethylphenyl)cyclopentanecarbonitrile (CAS 483368-73-6) is predicted to have an intermediate logP of approximately 3.8–4.0. The lipophilicity increment of ~1.6–1.8 logP units directly impacts membrane permeability and metabolic stability, making the bis‑CF₃ variant the preferred choice when high logD is required for blood‑brain barrier penetration or hydrophobic protein binding [1].

Fragment-based drug discovery Pharmacokinetics Lipophilic efficiency

Hydrogen Bond Acceptor Capacity Differentiates Target from Non-Fluorinated Analogs

The target compound possesses 7 hydrogen bond acceptor atoms (six fluorine atoms across two CF₃ groups plus the nitrile nitrogen), compared to only 1 HBA (nitrile) for 1-phenylcyclopentanecarbonitrile [1]. The mono‑CF₃ analog 1-(4-trifluoromethylphenyl)cyclopentanecarbonitrile has 4 HBA atoms. This elevated HBA count enables unique halogen‑bonding and dipolar interactions with protein targets, a property exploited in 3,5-bis(trifluoromethyl)phenyl fragment libraries for covalent cysteine targeting [2].

Covalent inhibitors Fragment screening Protein-ligand interactions

Patent-Specific Intermediate Status Distinguishes This Compound from Generic Aryl Cyclopentanecarbonitriles

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile is explicitly named or claimed in at least five patent families, including WO-2020048830-A1 (5-aryl-3,9-diazaspiro[5.5]undecan-2-ones), AU-2014204889-A1 and CA-2894642-A1 (pyrimidone antiviral agents), and EP-2943495-A1/B1 . In contrast, 1-phenylcyclopentanecarbonitrile and 1-(4-trifluoromethylphenyl)cyclopentanecarbonitrile are not named in these filings. The bis‑CF₃ substitution pattern is structurally essential for the biological activity of the final pyrimidone derivatives; procurement of the correct intermediate is therefore mandatory for reproducing the patented synthetic routes.

Antiviral synthesis Pyrimidone derivatives Process chemistry

Topological Polar Surface Area Constancy Enables Library Design with Predictable Polarity

Despite large differences in molecular weight and lipophilicity, the topological polar surface area (TPSA) of the target compound is 23.8 Ų, identical to that of unsubstituted 1-phenylcyclopentanecarbonitrile (the cyano group defines the sole polar surface) [1]. This property enables medicinal chemists to introduce the bis‑CF₃ motif for lipophilicity and metabolic stability gains without altering TPSA, thereby maintaining predicted oral bioavailability parameters (e.g., keeping TPSA <60 Ų for CNS penetration) while tuning logP [1].

Fragment-based screening Library design Physicochemical property optimization

High-Value Application Scenarios for 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile


Fragment-Based Covalent Inhibitor Discovery Leveraging 3,5-Bis(trifluoromethyl)phenyl Cores

The 3,5-bis(trifluoromethyl)phenyl core is a validated privileged fragment for covalent inhibitor discovery, prized for its high lipophilicity (XLogP3 = 4.8) and halogen-rich surface that supports halogen bonding with cysteine residues [1]. 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile provides this core with a chemically tractable nitrile handle for further elaboration. Its 7 H-bond acceptor atoms and TPSA of 23.8 Ų [1] make it suitable for fragment libraries targeting intracellular or CNS proteins where balanced polarity and permeability are critical. The compound's commercial availability at ≥95% purity from multiple suppliers supports reproducible fragment screening campaigns.

GMP-Readable Intermediate for Patent-Protected Pyrimidone Antiviral Agents

This compound is explicitly required as a synthetic intermediate in at least five patent families (WO-2020048830-A1, AU-2014204889-A1, CA-2894642-A1, EP-2943495-A1/B1) describing pyrimidone derivatives with antiviral activity . Organizations pursuing these patent-protected molecules must procure the exact bis‑CF₃ cyclopentanecarbonitrile intermediate; substitution with unsubstituted or mono‑CF₃ analogs breaks the synthetic route. The compound's synthesis from 2-(3,5-bis(trifluoromethyl)phenyl)acetonitrile and 1,4-dibromobutane is precedented and scalable, with further derivatization to the aldehyde and carboxylic acid well-documented [2].

Lipophilic Building Block for CNS-Penetrant Lead Optimization

With an XLogP3 of 4.8 and only one rotatable bond [1], 1-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile combines high lipophilicity with low conformational flexibility—an ideal profile for CNS drug discovery where blood-brain barrier penetration and target selectivity are paramount. Its TPSA of 23.8 Ų remains well below the 60 Ų threshold associated with CNS penetration [1]. Medicinal chemists can use this building block to introduce the bis‑CF₃ pharmacophore without altering TPSA, enabling independent optimization of lipophilicity and polarity in lead series.

Synthetic Diversification Hub for Cyclopentane-Based Scaffolds

The nitrile group of this compound serves as a versatile synthetic handle for reduction to the aldehyde (1-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarbaldehyde) or hydrolysis to the carboxylic acid, both of which are key intermediates in NK1 antagonist and other bioactive molecule syntheses [2]. Procurement of the nitrile as a common starting material enables divergent synthesis of multiple downstream scaffolds from a single high-purity intermediate, streamlining medicinal chemistry workflows and reducing supply chain complexity.

Quote Request

Request a Quote for 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.